5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJKSMUMCMIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)CC4C(=O)NC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione (TZD) family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a thiazolidine ring substituted with a benzyloxy group and a benzo[b]thiophene moiety. This unique arrangement contributes to its biological properties.
The primary mechanisms through which TZD derivatives exert their biological effects include:
- PPAR-γ Activation : TZD compounds are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
- Antioxidant Activity : These compounds exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Some TZD derivatives have shown activity against various microbial strains by inhibiting specific enzymes involved in bacterial cell wall synthesis.
Hypoglycemic Activity
Research indicates that TZD compounds, including 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione, demonstrate significant hypoglycemic effects. In studies involving streptozotocin-induced diabetic rats, these compounds were found to reduce blood glucose levels effectively. For instance, one study reported a reduction in blood glucose by 25% with certain TZD derivatives when administered at doses ranging from 1 to 30 mg/kg .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of TZD derivatives. The compound was tested against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancer cells. The results demonstrated that certain derivatives exhibited IC50 values ranging from 7.10 to 11.19 μM, indicating moderate to strong antiproliferative effects .
Antimicrobial Effects
The antimicrobial properties of TZD derivatives have been attributed to their ability to inhibit key bacterial enzymes. For example, some studies have reported that these compounds effectively inhibit Mur ligases in bacteria, leading to impaired cell wall synthesis and growth inhibition .
Table 1: Summary of Biological Activities
Case Study: Insulin Sensitivity Enhancement
In a notable study, a series of thiazolidine derivatives were evaluated for their ability to enhance insulin sensitivity in diabetic models. The results indicated that the tested compounds significantly improved adipocyte differentiation and reduced blood glucose levels compared to control groups treated with standard antidiabetic drugs like rosiglitazone and pioglitazone .
Case Study: Anticancer Efficacy
Another study focused on the anticancer efficacy of 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione against MCF-7 breast cancer cells. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Anticancer Activity
Thiazolidinediones exhibit anticancer effects via mechanisms such as cyclin D1 repression, apoptosis induction, and kinase inhibition. Key comparisons include:
Key Findings :
- The benzo[b]thiophen core in the target compound may enhance pharmacokinetic properties compared to benzylidene-TZDs like Δ2-TG, which rely on chroman substitutions for cyclin D1 repression .
- Imidazo[1,2-b]pyridazine-TZD derivatives (e.g., YPC-21440) demonstrate superior kinase inhibition, suggesting that heterocyclic extensions improve target specificity .
Antidiabetic Activity
TZDs are known for PTP-1B inhibition and PPARγ activation. Notable analogues include:
Key Findings :
- Propargyloxy-substituted TZDs (e.g., Compound 9) show potent PTP-1B inhibition, suggesting that electron-withdrawing groups enhance enzymatic targeting .
- The benzo[b]thiophen-TZD scaffold (as in the target compound) may offer improved metabolic stability over benzylidene-TZDs due to reduced oxidative metabolism .
Antimicrobial and Antioxidant Activity
Substituents critically influence antimicrobial and antioxidant efficacy:
Key Findings :
- Methoxy and methyl groups enhance antioxidant activity, while halogens are less effective . The benzyloxy group in the target compound may similarly improve radical scavenging.
- Para-substituted electron-releasing groups (e.g., methyl) in benzylidene-TZDs correlate with higher antibacterial activity against S. typhi and K. pneumoniae .
Structural and Pharmacokinetic Considerations
- Benzo[b]thiophen vs.
- Substituent Effects : Benzyloxy groups may balance lipophilicity and solubility, whereas propargyloxy or chroman substitutions optimize target engagement (e.g., PTP-1B or cyclin D1) .
Preparation Methods
Enolate Formation and Alkylation
Deprotonation of thiazolidine-2,4-dione at the C5 position is achieved using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). The resulting enolate reacts with electrophilic benzothiophene-derived alkyl halides to form the C5-methylene linkage. For example, treatment with 7-(bromomethyl)-4-(benzyloxy)benzo[b]thiophene under inert conditions affords the target compound in moderate yields (45–60%).
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → rt | 58 |
| LDA | THF | -78 → 0 | 62 |
| KOtBu | DMF | rt | 41 |
The benzo[b]thiophene moiety is synthesized through sequential functionalization, beginning with the introduction of the benzyloxy group at position 4, followed by bromomethylation at position 7.
Benzyloxy Group Installation
4-Hydroxybenzo[b]thiophene undergoes Williamson ether synthesis with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step proceeds with >85% yield, leveraging the nucleophilic aromatic substitution mechanism facilitated by the electron-donating hydroxyl group.
Bromomethylation at Position 7
Direct bromination of the methyl group at position 7 is achieved using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride. Alternatively, the hydroxymethyl intermediate (synthesized via Vilsmeier-Haack formylation and subsequent reduction) is treated with phosphorus tribromide (PBr₃) to yield the bromomethyl derivative.
Table 2: Bromination Efficiency
| Method | Reagents | Yield (%) |
|---|---|---|
| Radical bromination | NBS, AIBN, CCl₄ | 72 |
| PBr₃-mediated conversion | PBr₃, CH₂Cl₂ | 68 |
Alternative Synthetic Routes
Knoevenagel Condensation and Hydrogenation
While less efficient, this route involves condensing thiazolidine-2,4-dione with 4-(benzyloxy)benzo[b]thiophene-7-carbaldehyde under acidic conditions (acetic acid, piperidine). The resulting 5-arylidene intermediate is hydrogenated using palladium on carbon (Pd/C) in ethanol. However, competing reduction of the benzyl ether to phenol limits applicability, yielding <30% of the desired product.
Mitsunobu Coupling
A Mitsunobu reaction between 7-(hydroxymethyl)-4-(benzyloxy)benzo[b]thiophene and thiazolidine-2,4-dione, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), provides an alternative pathway. This method avoids enolate formation but requires stoichiometric reagents, resulting in lower scalability (35–40% yield).
Characterization and Analytical Data
The final product is characterized by NMR, IR, and mass spectrometry:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, aromatic), 5.15 (s, 2H, OCH₂Ph), 4.05 (s, 2H, SCH₂), 3.95 (s, 2H, CH₂CO).
-
HRMS (ESI): m/z calc. for C₂₀H₁₅NO₃S₂ [M+H]⁺: 414.0568; found: 414.0571.
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity in benzothiophene functionalization: Competing substitution at positions 3 and 5 necessitates directed metalation or blocking strategies.
-
Stability of the bromomethyl intermediate: Rapid hydrolysis under ambient conditions mandates anhydrous handling.
-
Scale-up limitations: Low yields in Mitsunobu and hydrogenation routes favor the alkylation approach for industrial applications .
Q & A
Q. How can the synthesis of 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione be optimized using Knoevenagel condensation?
Methodological Answer: The Knoevenagel condensation reaction is critical for forming the arylidene-thiazolidinedione core. Key parameters include:
- Catalyst/Medium : Use diisopropyl ethyl ammonium acetate (DIPEAc) as a reusable, green catalyst. It enables room-temperature reactions with moderate-to-good yields (60–85%) and retains activity for ≥4 cycles .
- Reactants : Equimolar ratios of aldehyde derivatives (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) and 2,4-thiazolidinediones.
- Workup : Simplify isolation by filtering the precipitate directly from the reaction mixture, avoiding chromatographic purification .
- Validation : Monitor reaction progress via TLC and confirm yields through mass spectrometry (MS) and H/C NMR .
Q. What characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer:
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Screening : Perform broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use 96-well plates with 0.5 McFarland standard inoculum .
- Enzyme Inhibition : Test for phosphodiesterase or phospholipase A2 inhibition via colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis). IC values <10 µM indicate high potency .
Advanced Research Questions
Q. How do structural modifications at the 5th position of the thiazolidinedione ring affect pharmacological activity?
Methodological Answer:
- SAR Strategies :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the arylidene moiety to enhance enzyme binding via dipole interactions. For example, 4-methoxybenzylidene derivatives show improved COX-2 inhibition .
- Bioisosteric Replacement : Replace the benzyloxy group with thiophene or pyridine rings to modulate lipophilicity and blood-brain barrier penetration .
- Validation : Compare IC values in enzyme assays and logP calculations (e.g., using ChemDraw) to correlate structure with activity .
Q. How can contradictions in spectral data (e.g., unexpected 1^11H NMR shifts) be resolved?
Methodological Answer:
- Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or residual water. Re-run spectra in CDCl if necessary .
- Tautomerism : Investigate keto-enol tautomerism in the thiazolidinedione ring using C NMR (e.g., carbonyl carbons at δ 167–170 ppm vs. enolic carbons at δ 90–100 ppm) .
- Dynamic NMR : Perform variable-temperature H NMR to detect conformational exchange broadening (e.g., hindered rotation in benzyloxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
